molecular formula C9H13N3O B1378690 (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 1461707-62-9

(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1378690
CAS No.: 1461707-62-9
M. Wt: 179.22 g/mol
InChI Key: FOPVPXCBVGJKSJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of triazole chemistry, which began with the foundational work of Bladin in 1885 who first coined the term "triazole" to describe five-membered three nitrogen-containing heterocyclic aromatic ring systems. The systematic exploration of triazole derivatives gained significant momentum throughout the 20th century, particularly following the discovery of antifungal activities of azole derivatives in 1944, which led to the development of clinically important compounds such as fluconazole, itraconazole, voriconazole, and posaconazole.

The specific synthesis and characterization of this compound represents a more recent achievement in triazole chemistry, reflecting the continued interest in developing structurally novel triazole derivatives with enhanced biological properties. The compound's development aligns with contemporary medicinal chemistry approaches that seek to overcome multidrug resistance in pathogenic organisms and reduce adverse effects associated with existing triazole-based therapeutics. The incorporation of cyclopropyl groups into the triazole framework represents a strategic design choice, as cyclopropyl substituents are known to impart unique steric and electronic properties that can significantly influence biological activity and pharmacokinetic profiles.

Research into substituted 4H-1,2,4-triazol-3-yl cycloalkanols, including derivatives with cyclopropyl substitution patterns, has been driven by the recognition that these structural modifications can enhance antimycobacterial activity while maintaining the favorable binding characteristics of the triazole scaffold. The development of this particular compound reflects the ongoing evolution of triazole chemistry from simple heterocyclic systems to sophisticated molecular architectures designed for specific biological targets.

Classification within Heterocyclic Chemistry

This compound belongs to the broad class of nitrogen-containing heterocyclic compounds, specifically categorized within the triazole subfamily of azoles. According to the hierarchical classification system used in chemical taxonomy, this compound falls under the following systematic categorization: Kingdom - Organic compounds; Super Class - Organoheterocyclic compounds; Class - Azoles; Sub Class - Triazoles; Direct Parent - Triazoles.

The compound exhibits the characteristic structural features of heterocyclic aromatic systems, with all atoms in the triazole ring adopting sp² hybridization and maintaining planarity. The presence of six pi electrons delocalized around the five-membered ring system confers aromatic character, while the three nitrogen atoms contribute to the energy-rich nature of the heterocycle. This electronic configuration enables the compound to participate in both electrophilic and nucleophilic substitution reactions, with electrophilic substitution typically occurring at nitrogen atoms due to high electron density, and nucleophilic substitution proceeding at both ring carbon atoms under mild reaction conditions.

The dicyclopropyl substitution pattern introduces additional complexity to the compound's classification, as it incorporates saturated carbocyclic elements within the overall heterocyclic framework. The cyclopropyl groups, characterized by their three-membered ring structure and inherent ring strain, contribute significant steric bulk and unique electronic properties that distinguish this compound from other triazole derivatives. The methanol functional group further extends the compound's classification to include alcohol functionality, creating a multifunctional molecule that combines heterocyclic, carbocyclic, and alcohol chemical domains.

Within the broader context of medicinal chemistry classifications, this compound is categorized as a small molecule scaffold with potential pharmaceutical applications. The compound's structural features position it as a versatile building block for the synthesis of more complex molecules and as a candidate for biological activity screening, particularly in antimicrobial research where triazole derivatives have demonstrated significant therapeutic potential.

Position within 1,2,4-Triazole Family

The 1,2,4-triazole family represents one of two major structural isomers of triazoles, distinguished from 1,2,3-triazoles by the positioning of nitrogen atoms within the five-membered ring. In 1,2,4-triazoles, an interstitial carbon atom separates one nitrogen atom from the adjacent pair, creating a distinct regioisomer with unique chemical and biological properties. This compound specifically adopts the 4H-tautomeric form, where the hydrogen atom is positioned at the N-4 nitrogen, representing the more stable tautomer compared to the 1H-form.

Within the 1,2,4-triazole family, this compound exhibits several distinguishing structural features that set it apart from simpler derivatives. The parent 1H-1,2,4-triazole exists as a white powder solid with melting point 120-121°C and boiling point 260°C, demonstrating high water solubility and solubility in organic solvents. The dicyclopropyl substitution in the target compound significantly modifies these physicochemical properties, introducing substantial steric hindrance and altering the electronic distribution around the triazole core.

The positioning of cyclopropyl substituents at both the N-4 and C-5 positions creates a unique substitution pattern within the 1,2,4-triazole family. This dual cyclopropyl substitution is relatively uncommon in triazole chemistry and represents a specialized structural motif designed to optimize specific biological or chemical properties. The methanol group attached to the C-3 position provides an additional point of molecular recognition and potential for hydrogen bonding interactions, features that are particularly important in biological systems.

Comparative analysis with other 1,2,4-triazole derivatives reveals that this compound shares structural similarities with compounds such as (4-methyl-4H-1,2,4-triazol-3-yl)methanol and other triazole-based molecular hybrids, while maintaining its unique identity through the specific cyclopropyl substitution pattern. The compound's position within the 1,2,4-triazole family is further defined by its potential applications in antimycobacterial research, where structurally related triazole derivatives have demonstrated significant biological activity through enzyme-substrate complex formation mimicry.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The compound's International Union of Pure and Applied Chemistry name, (4,5-dicyclopropyl-1,2,4-triazol-3-yl)methanol, precisely describes its structural components and substitution pattern. This nomenclature system clearly identifies the triazole core, the positioning of cyclopropyl substituents at the 4 and 5 positions, and the methanol functional group attached at the 3 position.

The compound's unique identification is facilitated through multiple standardized systems that provide unambiguous molecular descriptors. The Chemical Abstracts Service registry number 1461707-62-9 serves as the primary identifier for this compound in chemical databases and commercial suppliers. The molecular formula C₉H₁₃N₃O accurately represents the atomic composition, indicating nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight of 179.22 grams per mole provides essential information for stoichiometric calculations and analytical procedures.

Identification Parameter Value
International Union of Pure and Applied Chemistry Name (4,5-dicyclopropyl-1,2,4-triazol-3-yl)methanol
Chemical Abstracts Service Number 1461707-62-9
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol
Simplified Molecular Input Line Entry System OCC1=NN=C(C2CC2)N1C3CC3

Advanced molecular descriptors provide additional layers of identification precision. The Simplified Molecular Input Line Entry System code OCC1=NN=C(C2CC2)N1C3CC3 offers a linear representation of the compound's structure that can be used for computational analysis and database searching. The International Chemical Identifier provides a standardized method for representing molecular structure, while the International Chemical Identifier Key FOPVPXCBVGJKSJ-UHFFFAOYSA-N serves as a condensed, fixed-length identifier derived from the full International Chemical Identifier.

Properties

IUPAC Name

(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-5-8-10-11-9(6-1-2-6)12(8)7-3-4-7/h6-7,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPVPXCBVGJKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(N2C3CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions could produce various substituted triazoles .

Mechanism of Action

triazole or tetrazole moieties are known to exhibit potential as antimycobacterial agents by mimicking key interactions involved in enzyme-substrate complex formation . This suggests that the compound may interact with specific molecular targets and pathways involved in bacterial metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the triazole ring significantly influence molecular properties. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Triazole Positions) Molecular Formula Molecular Weight Key Features Reference
(Dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol 4: Dicyclopropyl; 3: -CH₂OH C₉H₁₃N₃O 179.22* High lipophilicity; potential for enhanced metabolic stability N/A†
Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol 4: Cyclohexyl; 3: -CH₂OH C₉H₁₅N₃O 181.24 Moderate steric hindrance; increased hydrophobicity
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol 1: Ethyl; 5: -CH₂OH C₅H₉N₃O 127.15 Compact structure; lower molecular weight
[4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol 4: Ethyl; 5: 2-Phenylethyl; 3: -CH₂OH C₁₃H₁₇N₃O 231.30 Bulky aromatic substituents; potential π-π interactions
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone 4,5: Phenyl; 3: -S- linkage C₂₆H₂₅N₃OS 427.56 Thioether functionality; extended conjugation

*Calculated using standard atomic weights. †Target compound data inferred from analogs.

Key Observations:
  • Steric Effects : Bulky substituents (e.g., 2-phenylethyl in ) may hinder rotational freedom, whereas cyclopropyl groups balance steric bulk with rigidity .
  • Electronic Effects : Cyclopropyl groups exert electron-donating effects via conjugation, altering the triazole ring’s electron density compared to electron-withdrawing substituents (e.g., trifluoromethyl in ).

Q & A

Q. How can (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol be synthesized, and what optimization strategies are critical for improving yield?

Methodological Answer: The synthesis of triazole derivatives typically involves cyclocondensation or nucleophilic substitution reactions. For example:

  • Reaction Conditions : Use absolute ethanol or DMF as solvents under nitrogen atmosphere to prevent oxidation. Reflux for 4–18 hours, depending on substituent reactivity .
  • Key Steps :
    • Cyclocondensation : React hydrazide derivatives with carbonyl compounds (e.g., substituted aldehydes) in the presence of glacial acetic acid as a catalyst .
    • Purification : Precipitate crude products in ice-water mixtures and recrystallize using ethanol/water or acetone/petroleum ether systems .
  • Yield Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (e.g., 1:1 molar ratio of triazole precursor to aldehyde) and temperature (50–60°C) to minimize side reactions .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield RangeReference
SolventDMF or ethanol65–70%
CatalystGlacial acetic acid
Reaction Time4–18 hours (reflux)
PurificationEthanol/water recrystallization

Basic Research Question

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • FT-IR Analysis : Identify functional groups (e.g., O-H stretch at ~3200–3400 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
  • X-ray Diffraction : Determine crystal system (monoclinic common for triazoles) and hydrogen-bonding networks (e.g., weak C-H···N interactions) using programs like SHELX or ORTEP-3 .
  • NMR Spectroscopy : Assign peaks for cyclopropyl (δ ~0.5–2.0 ppm) and triazole protons (δ ~7.5–8.5 ppm) in DMSO-d₆ .

Q. Table 2: Key Spectroscopic Data

TechniqueObserved FeaturesReference
FT-IRO-H (3400 cm⁻¹), C=N (1600 cm⁻¹)
¹H NMR (DMSO-d₆)Cyclopropyl (δ 1.2–1.8 ppm)
X-rayMonoclinic (P21/n space group)

Advanced Research Question

Q. How do computational methods (e.g., DFT) align with experimental data in predicting the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311G(d) basis set to compute geometric parameters (bond lengths, angles), HOMO-LUMO energies, and molecular electrostatic potential (MEP). Compare with X-ray data .
    • HOMO-LUMO Gap : A smaller gap (~4.39 eV) suggests higher reactivity, useful for predicting charge-transfer interactions .
    • MEP Analysis : Identify nucleophilic/electrophilic sites (e.g., oxygen in methanol group as nucleophilic) .
  • Discrepancies : Theoretical models may neglect crystal-packing effects, leading to slight deviations in bond lengths (<0.05 Å) .

Q. Table 3: DFT vs. Experimental Geometric Parameters

ParameterDFT (Å)X-ray (Å)Deviation
C-N (triazole)1.321.310.01
C-O (methanol)1.431.410.02

Advanced Research Question

Q. What challenges arise in resolving crystallographic ambiguities for triazole derivatives like this compound?

Methodological Answer:

  • Disorder in Crystal Structures : Cyclopropyl groups may exhibit rotational disorder. Mitigate via low-temperature data collection (e.g., 100 K) .
  • Hydrogen Bonding : Weak C-H···N interactions complicate density maps. Use SHELXL refinement with restraints on hydrogen positions .
  • Software Tools : SHELX for structure solution and ORTEP-3 for visualization .

Advanced Research Question

Q. How can regioselectivity be controlled during functionalization of the triazole ring in this compound?

Methodological Answer:

  • Microwave-Assisted Synthesis : Enhances regioselectivity for 1,5-diaryl substitution via rapid, uniform heating .
  • Protecting Groups : Use tert-butyl carbamate to block reactive sites during derivatization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the N4 position .

Advanced Research Question

Q. What biological mechanisms could explain the potential hepatoprotective activity of this compound analogs?

Methodological Answer:

  • Anti-inflammatory Pathways : Triazole derivatives inhibit pro-inflammatory cytokines (e.g., TNF-α) via NF-κB modulation, as observed in structurally related compounds .
  • Oxidative Stress Reduction : Methanol groups may act as radical scavengers, enhancing glutathione peroxidase activity .
  • In Silico Screening : Dock the compound into COX-2 or CYP450 active sites using AutoDock Vina to predict binding affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol
Reactant of Route 2
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(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol

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